molecular formula C12H21NO2 B13258804 2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol

2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol

Cat. No.: B13258804
M. Wt: 211.30 g/mol
InChI Key: CJCDAJSBNVNYPA-UHFFFAOYSA-N
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Description

2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol typically involves the reaction of furan derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-furan-2-yl-ethanamine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl ketones, while reduction can produce furan-2-yl alcohols.

Scientific Research Applications

2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol
  • 2-{[1-(Furan-2-yl)ethyl]amino}butan-1-ol
  • 2-amino-1-(furan-2-yl)ethan-1-ol

Uniqueness

2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol is unique due to its specific structural features, such as the presence of a furan ring and a methylpentan-1-ol moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2-[1-(furan-2-yl)ethylamino]-4-methylpentan-1-ol

InChI

InChI=1S/C12H21NO2/c1-9(2)7-11(8-14)13-10(3)12-5-4-6-15-12/h4-6,9-11,13-14H,7-8H2,1-3H3

InChI Key

CJCDAJSBNVNYPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC(C)C1=CC=CO1

Origin of Product

United States

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